Welcome to the BenchChem Online Store!
molecular formula C18H23NO3 B8663337 2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine CAS No. 111809-60-0

2-(2-{4-[(Butan-2-yl)oxy]phenoxy}propoxy)pyridine

Cat. No. B8663337
M. Wt: 301.4 g/mol
InChI Key: FUOYVFNAGJRLCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05389651

Procedure details

To a mixture of sodium hydride (0.08 g) in 5 ml of tetrahydrofuran (THF) and 2 ml of hexamethylphosphoramide (HMPA), cooled in an ice bath, is added, dropwise, 2-methyl-2-[4-(1-methylpropoxy)phenoxy]ethanol (0.63 g). The mixture is stirred at RT for 2 hours, after which a solution of 2-chloropyridine (0.38 g) in 5 ml of THF is added and the mixture is stirred at 60° for 3 hours. The THF is then removed by rotoevaporation and the residue is purified by column chromatography on silica gel to give the product, 2-{2-methyl-2-[4-(1-methylpropoxy)phenoxy]ethoxy}pyridine, MS m/e 302 (M+).
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][CH:4]([O:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]([CH3:18])[CH2:16][CH3:17])=[CH:10][CH:9]=1)[CH2:5][OH:6].Cl[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH3:3][CH:4]([O:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH:15]([CH3:18])[CH2:16][CH3:17])=[CH:12][CH:13]=1)[CH2:5][O:6][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Two
Name
Quantity
0.63 g
Type
reactant
Smiles
CC(CO)OC1=CC=C(C=C1)OC(CC)C
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the mixture is stirred at 60° for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The THF is then removed by rotoevaporation
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(COC1=NC=CC=C1)OC1=CC=C(C=C1)OC(CC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.